molecular formula C20H21N5O8 B1436940 (2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid CAS No. 1644286-36-1

(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid

Cat. No.: B1436940
CAS No.: 1644286-36-1
M. Wt: 459.4 g/mol
InChI Key: GAKTVWRVKYXKTO-ZOZMEPSFSA-N
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Description

(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid is a useful research compound. Its molecular formula is C20H21N5O8 and its molecular weight is 459.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid is a complex molecule with significant potential for various biological activities. This article reviews its synthesis, structural properties, and biological implications based on diverse scientific literature.

  • Molecular Formula : C20H21N5O8
  • Molecular Weight : 459.4 g/mol
  • IUPAC Name : (2S)-2-[[4-[2-(2-amino-5-hydroxy-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

Structural Characteristics

The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of amino and hydroxy groups enhances its potential for interactions with biological targets.

Antitumor Properties

Research indicates that derivatives of the pyrimidine moiety exhibit significant antitumor activity. For instance:

  • Mechanism of Action : Compounds similar to the target molecule have been shown to inhibit enzymes involved in nucleotide biosynthesis, such as GARFTase and AICARFTase. This dual inhibition can effectively deplete purine nucleotides in tumor cells, potentially overcoming drug resistance mechanisms .

Antimicrobial Effects

The structural components of this compound suggest potential antimicrobial properties. Studies on related imidazole derivatives have demonstrated notable antimicrobial effects, indicating that similar modifications in the pyrimidine structure could yield compounds with significant antibacterial or antifungal activity .

Enzyme Inhibition

The compound's ability to inhibit key enzymes in metabolic pathways is crucial for its biological activity:

Enzyme Effect Reference
GARFTaseInhibition of purine synthesis
AICARFTaseInhibition of purine synthesis
Other metabolic enzymesPotential inhibition observed

Case Studies and Research Findings

  • Pyrimidine Derivatives as Antitumor Agents :
    • A study highlighted the synthesis of pyrimidoquinoline derivatives showcasing their antitumor properties through inhibition of cell proliferation in various cancer cell lines .
  • Transport Mechanisms :
    • Research on transport specificity revealed that certain structural modifications enhance cellular uptake via folate receptor pathways, which is critical for the efficacy of antitumor agents .
  • Toxicity Profiles :
    • While promising in efficacy, compounds similar to the target molecule often exhibit dose-limiting toxicities due to non-specific uptake in normal tissues. Strategies such as coadministration with folic acid have been explored to mitigate these effects .

Properties

IUPAC Name

(2S)-2-[[4-[2-(2-amino-5-hydroxy-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O8/c21-19-24-14-13(16(29)25-19)20(33,18(32)23-14)8-7-9-1-3-10(4-2-9)15(28)22-11(17(30)31)5-6-12(26)27/h1-4,11,33H,5-8H2,(H,22,28)(H,26,27)(H,30,31)(H4,21,23,24,25,29,32)/t11-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKTVWRVKYXKTO-ZOZMEPSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2(C3=C(NC2=O)N=C(NC3=O)N)O)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2(C3=C(NC2=O)N=C(NC3=O)N)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid
Reactant of Route 2
(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid
Reactant of Route 3
(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid
Reactant of Route 4
(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid

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